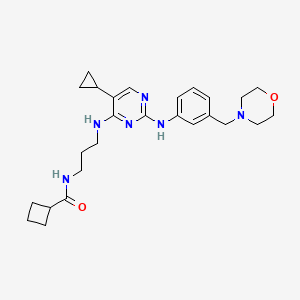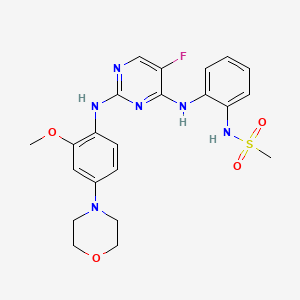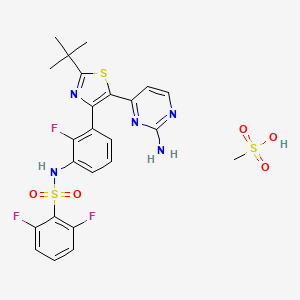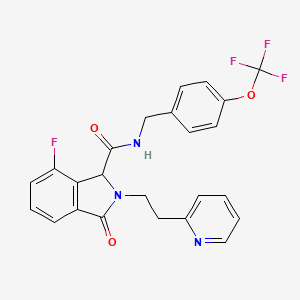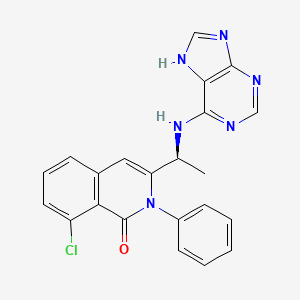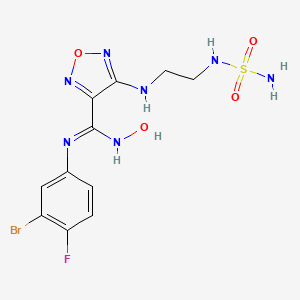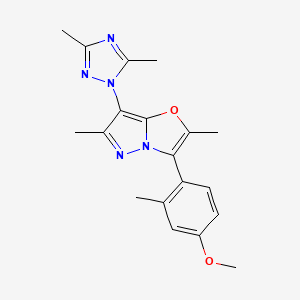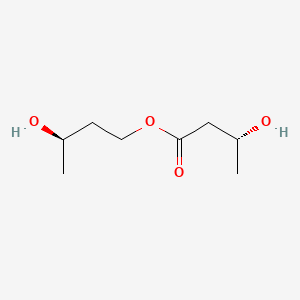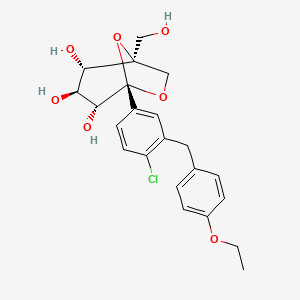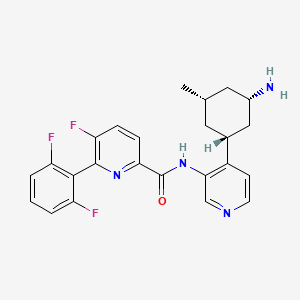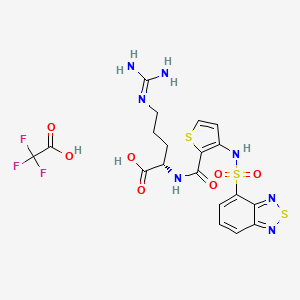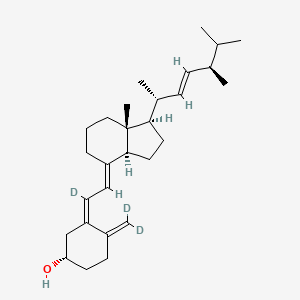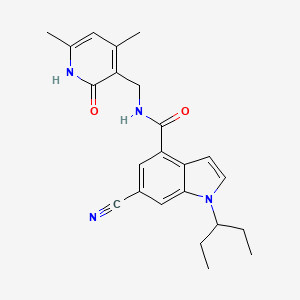
EI1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
EI1 是一种强效且选择性的增强子抑制剂同源物 2 (EZH2) 抑制剂,EZH2 是一种参与组蛋白 H3 上赖氨酸 27 甲基化的酶 (H3K27)。这种甲基化导致转录抑制,这与包括癌症在内的多种疾病有关。 This compound 在抑制 EZH2 方面显示出巨大的潜力,使其成为癌症研究和治疗中的一种很有前景的化合物 .
科学研究应用
EI1 具有广泛的科学研究应用,包括:
癌症研究: This compound 被广泛研究,以探索其抑制 EZH2 的潜力,EZH2 在多种癌症中过表达,例如乳腺癌、肺癌、卵巢癌、前列腺癌、黑色素瘤和膀胱癌
表观遗传学: this compound 用于研究组蛋白甲基化在基因表达和转录调控中的作用。
药物开发: this compound 作为开发靶向 EZH2 和相关途径的新药的先导化合物。
分子影像: 放射性标记的 this compound ([11C]this compound) 用于正电子发射断层扫描 (PET) 影像,以研究体内 EZH2 的分布和活性.
作用机制
EI1 通过选择性抑制 EZH2 发挥作用,EZH2 是多梳抑制复合物 2 (PRC2) 的催化亚基。EZH2 催化 H3K27 的甲基化,导致肿瘤抑制基因的转录抑制。 通过抑制 EZH2,this compound 阻止 H3K27 的甲基化,从而重新激活肿瘤抑制基因并抑制癌细胞增殖 .
准备方法
合成路线和反应条件
EI1 可以通过一个多步过程合成,包括以下关键步骤:
核心结构的形成: 合成从核心吲哚结构的制备开始。
官能化: 然后,核心结构被各种取代基官能化,以获得所需的化学性质。
最终组装: 最后一步涉及将官能化的核心与其他化学基团偶联,形成 this compound。
This compound 在二甲基亚砜 (DMSO) 中的溶解度大于 19.5 mg/mL。 对于更高的浓度,溶液可以在 37°C 下加热 10 分钟或在超声波浴中振荡 .
工业生产方法
目前,还没有 this compound 的大规模工业生产方法,因为它主要用于研究目的。该化合物通常在实验室环境中按照上述合成路线合成。
化学反应分析
反应类型
EI1 会经历各种化学反应,包括:
氧化: this compound 在特定条件下可以被氧化形成氧化衍生物。
还原: 还原反应可用于修饰 this compound 上的官能团。
取代: this compound 可以进行取代反应,其中一个官能团被另一个官能团取代。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。
还原: 使用还原剂,例如氢化铝锂 (LiAlH4) 和硼氢化钠 (NaBH4)。
取代: 各种亲核试剂和亲电试剂可用于取代反应。
主要产品
从这些反应中形成的主要产物取决于所使用的具体试剂和条件。 例如,this compound 的氧化可能产生具有改变的生物活性的氧化衍生物 .
相似化合物的比较
EI1 与其他 EZH2 抑制剂(如 GSK126、EPZ005687、3-脱氮萘普兰诺新 A (DZNep)、UNC1999 和他泽米替斯)进行比较。 虽然所有这些化合物都靶向 EZH2,但 this compound 在其高选择性和效力方面是独一无二的,其对野生型和 Y641F 突变型 EZH2 的 IC50 值分别为 15 nM 和 13 nM .
类似化合物的清单
- GSK126
- EPZ005687
- 3-脱氮萘普兰诺新 A (DZNep)
- UNC1999
- 他泽米替斯
This compound 因其对 EZH2 的高选择性(超过其他赖氨酸甲基转移酶)而脱颖而出,使其成为研究 EZH2 相关途径和开发靶向癌症疗法的宝贵工具 .
属性
IUPAC Name |
6-cyano-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-1-pentan-3-ylindole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2/c1-5-17(6-2)27-8-7-18-19(10-16(12-24)11-21(18)27)22(28)25-13-20-14(3)9-15(4)26-23(20)29/h7-11,17H,5-6,13H2,1-4H3,(H,25,28)(H,26,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFHDWRIVDDIFRP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)N1C=CC2=C(C=C(C=C21)C#N)C(=O)NCC3=C(C=C(NC3=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101111134 |
Source


|
| Record name | 6-Cyano-N-[(1,2-dihydro-4,6-dimethyl-2-oxo-3-pyridinyl)methyl]-1-(1-ethylpropyl)-1H-indole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101111134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1418308-27-6 |
Source


|
| Record name | 6-Cyano-N-[(1,2-dihydro-4,6-dimethyl-2-oxo-3-pyridinyl)methyl]-1-(1-ethylpropyl)-1H-indole-4-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1418308-27-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Cyano-N-[(1,2-dihydro-4,6-dimethyl-2-oxo-3-pyridinyl)methyl]-1-(1-ethylpropyl)-1H-indole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101111134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the primary target of 6-cyano-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-1-pentan-3-ylindole-4-carboxamide (EI1)?
A1: this compound is a potent and selective inhibitor of the enzymatic activity of EZH2, a component of the Polycomb repressive complex 2 (PRC2) involved in gene silencing.
Q2: How does this compound inhibit EZH2 activity?
A2: this compound directly binds to the EZH2 enzyme, competing with S-Adenosyl methionine, the methyl group donor required for its activity. This competition prevents the methylation of lysine 27 on histone H3 (H3K27), a key step in gene silencing.
Q3: What are the downstream consequences of EZH2 inhibition by this compound?
A3: this compound-treated cells exhibit a genome-wide loss of H3K27 methylation and subsequent activation of PRC2 target genes. This activation leads to various effects depending on the cell type, including decreased proliferation, cell cycle arrest, and apoptosis, particularly in cancer cells.
Q4: Does the tumor microenvironment influence the response to this compound?
A4: Research suggests that tumor cells in 3D culture settings, which better mimic the tumor microenvironment, are more sensitive to EZH2 inhibitors like GSK343 than cells in 2D culture. This sensitivity could be due to differential gene expression and cell-cell interactions in 3D environments, highlighting the importance of considering the tumor microenvironment in drug development.
Q5: Does this compound induce autophagy in cancer cells?
A5: While not specifically investigated for this compound, studies using structurally similar EZH2 inhibitors like UNC1999 and GSK343 demonstrated that they induce autophagy in human colorectal cancer cells. This autophagy is partly dependent on the autophagy-related protein ATG7 but appears independent of EZH2 inhibition, suggesting a complex interplay between EZH2 inhibition and autophagy induction.
Q6: What is the molecular formula and weight of 6-cyano-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-1-pentan-3-ylindole-4-carboxamide?
A6: The information on the molecular formula and weight is not provided in the reviewed research papers.
Q7: Is there any spectroscopic data available for this compound?
A7: The reviewed research papers do not include spectroscopic data for this compound.
Q8: Has this compound been tested in cell-based assays?
A8: Yes, this compound has been shown to effectively inhibit the growth of diffused large B-cell lymphoma cells carrying Y641 mutations in cell-based assays.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
